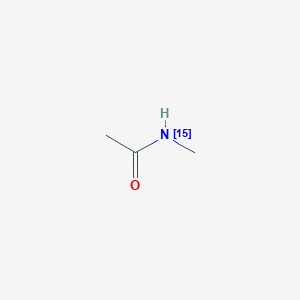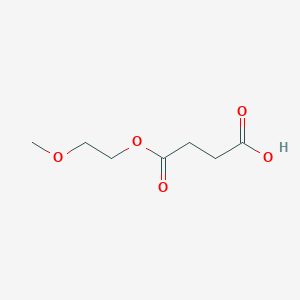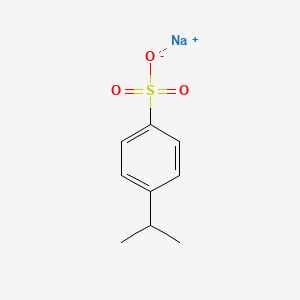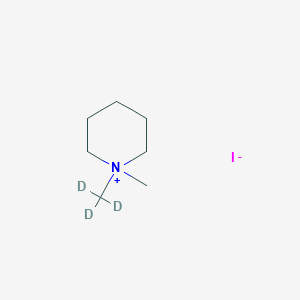
N-(3-fluorophenyl)pyrazine-2-carboxamide
Übersicht
Beschreibung
“N-(3-fluorophenyl)pyrazine-2-carboxamide” is a chemical compound with the CAS Number: 320582-40-9 . It has a molecular weight of 217.2 and its IUPAC name is N-(3-fluorophenyl)-2-pyrazinecarboxamide .
Synthesis Analysis
The synthesis of N-substituted pyrazine-2-carboxamides, which includes “N-(3-fluorophenyl)pyrazine-2-carboxamide”, can be achieved using focused field microwave technology . This method leads to higher yields and shorter reaction times compared to the conventional heating method .Molecular Structure Analysis
The InChI code for “N-(3-fluorophenyl)pyrazine-2-carboxamide” is 1S/C11H8FN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) . The InChI key is QMVREAWASISRKL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(3-fluorophenyl)pyrazine-2-carboxamide” has a molecular weight of 217.2 .Wissenschaftliche Forschungsanwendungen
Fungicidal Applications
Pyrazine derivatives, such as N-(3-fluorophenyl)pyrazine-2-carboxamide, have been found to have high fungicidal activities against a broad spectrum of plant diseases . The fungicidal performance of these compounds has been optimized through the study of their structure-activity relationships .
Herbicidal Activity
Pyrazines are known for their broad-spectrum antimicrobial activity . They have been synthesized and evaluated for their herbicidal activity, making them useful in the control of unwanted vegetation .
Neuropharmacological Potential
Antiviral, Antifungal, and Antibacterial Activities
Pyrazine derivatives have been found to show antiviral, antifungal, and antibacterial activities . This makes them potentially useful in the development of new drugs for the treatment of various infections .
Antineoplastic Activities
Pyrazine derivatives have also been found to have antineoplastic activities . This suggests that they could be used in the development of new anticancer drugs .
Inhibition of Photosynthetic Electron Transport
Some pyrazine derivatives have been found to inhibit photosynthetic electron transport (PET) in plant chloroplasts . This could potentially be used to control the growth of certain plants .
Antimicrobial Activity
N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring have been found to have in vitro antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Food and Beverage Industry
Alkylpyrazines are chemical compounds based on pyrazine with different substitution patterns. Some alkylpyrazines are naturally occurring highly aromatic substances which often have a very low odour threshold and contribute to the taste and aroma of various foods including coffee and wines .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVREAWASISRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276243 | |
| Record name | N-(3-Fluorophenyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)pyrazine-2-carboxamide | |
CAS RN |
320582-40-9 | |
| Record name | N-(3-Fluorophenyl)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320582-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3423836.png)